tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a cyano group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction, using reagents such as sodium cyanide (NaCN).
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through the reaction of tert-butyl chloroformate with an amine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The cyano group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Acidic or basic conditions, depending on the desired substitution
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyano and carbamate groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The carbamate group may interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-cyano-3-hydroxypropan-2-yl)carbamate: Lacks the cyclobutyl ring, making it less sterically hindered.
tert-Butyl (1-cyano-3-cyclopropyl-1-hydroxypropan-2-yl)carbamate: Contains a cyclopropyl ring instead of a cyclobutyl ring, affecting its reactivity and steric properties.
Uniqueness
tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate is unique due to the presence of the cyclobutyl ring, which introduces significant steric hindrance and influences its chemical reactivity. This makes it a valuable compound for studying the effects of ring strain and steric interactions in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-10(11(16)8-14)7-9-5-4-6-9/h9-11,16H,4-7H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUUVDRIDDRQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582086 | |
Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-20-7 | |
Record name | 1,1-Dimethylethyl N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394735-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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